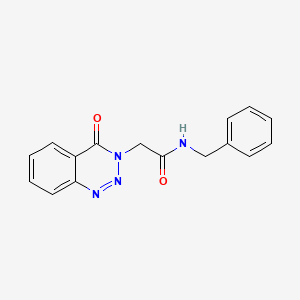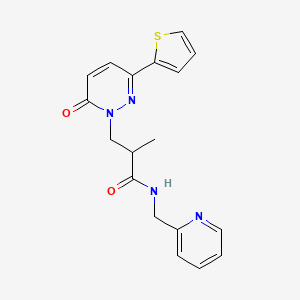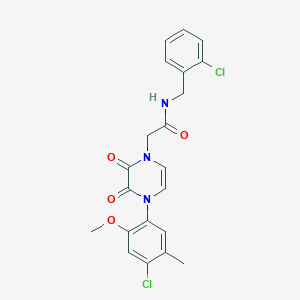![molecular formula C15H10F2N2OS B2650085 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol CAS No. 294893-07-5](/img/structure/B2650085.png)
3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol is a complex organic compound that features a thiazole ring substituted with a difluorophenyl group and an amino phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl group and the amino phenol moiety. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring. The difluorophenyl group can be introduced via a substitution reaction using a difluorobenzene derivative. The final step involves the coupling of the thiazole derivative with an aminophenol under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol can undergo various chemical reactions including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]benzoic acid
- 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]aniline
- 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]benzamide
Uniqueness
What sets 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol apart from similar compounds is its specific substitution pattern and the presence of both the thiazole ring and the difluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c16-9-4-5-12(13(17)6-9)14-8-21-15(19-14)18-10-2-1-3-11(20)7-10/h1-8,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAIDXNOFNJTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2650005.png)
![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2650006.png)
![(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride](/img/structure/B2650008.png)
![N-[(2-CHLOROPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2650009.png)

![4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine](/img/structure/B2650013.png)

![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2650017.png)


![8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

